![molecular formula C13H18O2 B1681739 Setogepram CAS No. 1002101-19-0](/img/structure/B1681739.png)
Setogepram
Übersicht
Beschreibung
Setogepram is under investigation in clinical trial NCT03184584 (Open-Label Rollover Study of PBI 4050 in Subjects With Alström Syndrome).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-(3-Pentylphenyl)acetic acid is primarily studied for its potential applications in drug discovery and development. Its structural characteristics may allow it to interact with biological targets effectively.
- Case Study Example : In a study focusing on compound screening, the handling of 2-(3-Pentylphenyl)acetic acid was evaluated within cell-based assays. The research highlighted the importance of accurate concentration measurements to ensure reliable screening results, which is crucial for developing therapeutic agents .
Toxicology and Human Exposure Studies
This compound has been identified as a non-naturally occurring metabolite found in human blood, indicating exposure to this chemical or its derivatives. It is part of the human exposome, which encompasses all environmental exposures affecting health over a lifetime.
- Case Study Example : A study reported the presence of 2-(3-Pentylphenyl)acetic acid in individuals exposed to specific industrial chemicals, emphasizing its relevance in toxicological assessments . This finding raises concerns about occupational safety and health regulations regarding exposure limits.
Data Tables
Application Area | Description |
---|---|
Medicinal Chemistry | Potential use in drug discovery; studied for biological interactions |
Toxicology | Identified as a metabolite in human blood; relevant for exposure studies |
Wirkmechanismus
Target of Action
Setogepram primarily targets GPR40 and GPR84 . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), and GPR84 are both G-protein coupled receptors .
Mode of Action
This compound acts as an agonist for GPR40 and an antagonist or inverse agonist for GPR84 . As a GPR40 agonist, it stimulates the receptor, while as a GPR84 antagonist, it inhibits the receptor .
Biochemical Pathways
It is known to exertanti-fibrotic, anti-inflammatory, and anti-proliferative actions
Pharmacokinetics
It is known to be anorally active compound . The impact of these properties on the bioavailability of this compound is yet to be determined.
Result of Action
This compound’s interaction with its targets leads to significant anti-fibrotic and anti-inflammatory activities . It has been found to decrease renal, liver, and pancreatic fibrosis .
Biochemische Analyse
Biochemical Properties
Setogepram exhibits both agonist and antagonist ligand affinity toward GPR40 and GPR84, respectively . This dual action allows it to interact with these receptors and influence biochemical reactions within the body
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of human hepatic stellate cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GPR40 and GPR84 . As an agonist for GPR40 and an antagonist or inverse agonist for GPR84, it can influence the activity of these receptors and bring about changes in gene expression . The detailed molecular mechanism of its action is still being studied.
Temporal Effects in Laboratory Settings
Preliminary studies indicate a more rapid onset of action compared to traditional SSRIs, potentially offering quicker symptom alleviation .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in type 2 diabetes eNOS -/-db/db mice . It was found that a dosage of 100 mg/kg/day administered via daily gavage from 8-20 weeks of age markedly decreased hyperglycemia and improved glucose tolerance .
Metabolic Pathways
As an analogue of a medium-chain fatty acid, it is likely to be involved in fatty acid metabolism
Biologische Aktivität
2-(3-Pentylphenyl)acetic acid, also known as PBI-4050, is an organic compound that has garnered attention for its biological activity, particularly in the context of G protein-coupled receptors (GPCRs). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H22O2
- Molar Mass : Approximately 238.34 g/mol
- Functional Groups : Carboxylic acid (-COOH) and aromatic ring
The compound's structure features a pentyl group attached to a phenyl ring, which is further connected to a carboxylic acid group. This arrangement contributes to its biological interactions with various receptors.
2-(3-Pentylphenyl)acetic acid exhibits dual activity as both an agonist for the GPR40 receptor and an antagonist for the GPR84 receptor.
- GPR40 Agonism : GPR40 is implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment. The activation of this receptor can enhance insulin release from pancreatic beta cells, suggesting a potential role in managing type 2 diabetes.
- GPR84 Antagonism : GPR84 is associated with inflammatory responses. By antagonizing this receptor, 2-(3-Pentylphenyl)acetic acid may help mitigate inflammation, indicating potential therapeutic applications in inflammatory diseases such as ulcerative colitis and idiopathic pulmonary fibrosis .
Biological Activity Overview
Research indicates that 2-(3-Pentylphenyl)acetic acid selectively interacts with GPCRs, influencing various signaling pathways. Its unique dual role allows it to modulate receptor activity effectively. The following table summarizes its biological activities compared to similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(3-Pentylphenyl)acetic acid | Pentyl group on phenyl | GPR40 agonist / GPR84 antagonist |
2-(4-Pentylphenyl)acetic acid | Similar pentyl substitution on phenyl | Potential GPR40 agonist |
2-(3-Methylphenyl)acetic acid | Methyl instead of pentyl group | Modulator of pain receptors |
2-(3-Hexylphenyl)acetic acid | Hexyl group instead of pentyl | Investigated for anti-inflammatory properties |
2-(3-Phenethylphenyl)acetic acid | Phenethyl substitution | Studied for neuroprotective effects |
The compound's selectivity for GPR84 has been demonstrated against a broad panel of GPCRs, showcasing its potential as a therapeutic agent .
Case Studies and Research Findings
- Diabetes Management : In preclinical studies, PBI-4050 has shown promise in enhancing insulin secretion through GPR40 activation. This effect could be beneficial in developing treatments for type 2 diabetes .
- Inflammatory Diseases : The antagonistic action on GPR84 suggests applications in treating chronic inflammatory conditions. In mouse models of dextran sodium sulfate-induced colitis, PBI-4050 reduced disease activity scores and neutrophil infiltration .
- Clinical Trials : PBI-4050 has reached phase III clinical trials for Alström Syndrome, indicating its potential as a multi-target therapeutic agent .
Pharmacokinetics
Research into the pharmacokinetics of 2-(3-Pentylphenyl)acetic acid reveals that it is rapidly metabolized in human liver microsomes and exhibits high protein binding but poor kinetic solubility. These factors are critical in understanding its bioavailability and therapeutic efficacy .
Eigenschaften
IUPAC Name |
2-(3-pentylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQOIGYZLJMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002101-19-0 | |
Record name | Setogepram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002101190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Setogepram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15447 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FEZAGEPRAS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879OVM0Y1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.